molecular formula C10H15Cl2N B13428682 1-chloro-N-methyl-1-phenylpropan-2-amine HCl CAS No. 25394-24-5

1-chloro-N-methyl-1-phenylpropan-2-amine HCl

Cat. No.: B13428682
CAS No.: 25394-24-5
M. Wt: 220.14 g/mol
InChI Key: ICZRAESMLGJTOQ-UHFFFAOYSA-N
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Description

1-Chloro-N-methyl-1-phenylpropan-2-amine hydrochloride is a chiral compound of significant interest in advanced chemical and pharmacological research. Its primary research application is in the field of forensic chemistry, where it is recognized as a route-specific marker impurity in the synthesis of amphetamine-type stimulants, providing a critical fingerprint for tracing illicit manufacturing methods . This role makes it invaluable for developing and validating analytical techniques for drug seizure profiling. Beyond its forensic value, this chloro-amine scaffold is structurally related to a class of synthetic compounds studied for their effects on the central nervous system. Research into similar chlorinated cathinones has explored their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the cholinergic system, and to induce neuronal cytotoxicity, for instance by increasing reactive oxygen species and causing mitochondrial membrane potential depolarization . These research avenues position 1-chloro-N-methyl-1-phenylpropan-2-amine HCl as a relevant intermediate for investigating the neuropharmacological and toxicological mechanisms of synthetic psychoactive substances. This product is intended for use in a controlled laboratory setting by qualified researchers and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

CAS No.

25394-24-5

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

1-chloro-N-methyl-1-phenylpropan-2-amine;hydrochloride

InChI

InChI=1S/C10H14ClN.ClH/c1-8(12-2)10(11)9-6-4-3-5-7-9;/h3-8,10,12H,1-2H3;1H

InChI Key

ICZRAESMLGJTOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)Cl)NC.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-chloro-N-methyl-1-phenylpropan-2-amine hydrochloride typically involves nucleophilic substitution or Mannich-type reactions starting from appropriate phenyl-substituted precursors. The key synthetic transformations include:

  • Introduction of the chloro substituent at the benzylic (1-position) carbon.
  • Methylation of the amine nitrogen.
  • Formation of the hydrochloride salt for stability and handling.

Specific Synthetic Routes

Route Starting Materials Reaction Type Conditions Notes
1. Halogenation of N-methyl-1-phenylpropan-2-amine N-methyl-1-phenylpropan-2-amine + Chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) Electrophilic halogenation / substitution Controlled temperature, inert atmosphere Yields 1-chloro derivative; requires careful control to avoid over-chlorination or side reactions
2. Mannich-type reaction Benzaldehyde or phenylacetone + Methylamine + Formaldehyde or paraformaldehyde Mannich reaction Reflux in ethanol or suitable solvent Forms β-amino ketones which can be further reduced and chlorinated
3. Nucleophilic substitution 1-chloro-1-phenylpropan-2-amine + Methylating agent (e.g., methyl iodide, methyl sulfate) Alkylation Mild base, solvent like dichloromethane or ethanol Produces N-methylated amine; followed by acidification to HCl salt

Representative Procedure

A representative synthesis involves the following steps:

  • Synthesis of 1-chloro-1-phenylpropan-2-amine : Starting from phenylacetone, chlorination at the α-position using thionyl chloride under reflux yields the benzylic chloride intermediate.

  • N-Methylation : The amine is methylated using methyl iodide or formaldehyde/methylamine under Mannich reaction conditions to obtain N-methyl-1-chloro-1-phenylpropan-2-amine.

  • Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in anhydrous ether or ethanol to precipitate the hydrochloride salt, which is then purified by recrystallization.

Purification and Characterization

Purification is typically achieved by recrystallization from polar solvents such as ethanol-water mixtures or by chromatography (silica gel with dichloromethane/methanol gradients). The hydrochloride salt form enhances stability and crystallinity.

Characterization methods include:

Analytical Data Summary

Analytical Method Key Observations
^1H NMR (DMSO-d6) Aromatic protons at δ 7.2–7.4 ppm; benzylic protons near δ 4.0 ppm; N-methyl singlet at δ ~2.2 ppm
Mass Spectrometry Molecular ion peak at m/z consistent with C10H14ClN; chlorine isotope pattern (35Cl/37Cl) evident
Melting Point Typically 140–150 °C for hydrochloride salt, varies with polymorphs
IR Spectroscopy NH stretching around 3200–3400 cm^-1; C–Cl stretch observed near 700 cm^-1

Research Findings and Considerations

  • The chlorination step requires precise control to avoid side reactions such as elimination or over-chlorination.
  • N-Methylation can be performed via direct alkylation or Mannich reaction, with the latter offering better regioselectivity.
  • Hydrochloride salt formation improves compound stability, solubility in polar solvents, and facilitates handling.
  • Alternative synthetic routes may involve reductive amination of chlorinated ketones with methylamine.
  • Stability studies indicate the hydrochloride salt is hygroscopic and should be stored under inert atmosphere at low temperature to prevent degradation.
  • Analytical purity should be confirmed by HPLC and NMR to ensure ≥98% purity for research applications.

Summary Table of Preparation Methods

Method No. Starting Material(s) Reaction Type Key Reagents/Conditions Advantages Disadvantages
1 N-methyl-1-phenylpropan-2-amine Halogenation Thionyl chloride, reflux Direct chlorination Risk of over-chlorination
2 Phenylacetone, methylamine, formaldehyde Mannich reaction Reflux in ethanol One-pot synthesis, regioselective Requires purification of intermediates
3 1-chloro-1-phenylpropan-2-amine N-methylation Methyl iodide, base, solvent High selectivity for N-methylation Use of toxic alkylating agents
4 Chlorinated ketone + methylamine Reductive amination Reducing agent (NaBH4), solvent Mild conditions, good yields Multiple steps, purification needed

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-methyl-1-phenylpropan-2-amine HCl undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

1-Chloro-N-methyl-1-phenylpropan-2-amine HCl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its effects on neurotransmitter systems and its potential use in neuropharmacology.

    Medicine: Investigated for its stimulant properties and potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-chloro-N-methyl-1-phenylpropan-2-amine HCl involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced alertness, focus, and energy levels. The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • The C-Cl bond in the target compound provides a distinct IR fingerprint absent in hydroxyl-containing analogs like ephedrine .
  • Substitutions on the aromatic ring (e.g., benzofuran in ) or amine group (e.g., chlorobenzyl in ) alter lipophilicity and receptor interactions.

Pharmacological and Regulatory Profiles

Compound Name Pharmacological Use Regulatory Status
This compound Suspected stimulant/precursor; limited direct data Monitored by drug enforcement agencies due to structural links to methamphetamine synthesis
Ephedrine HCl Decongestant, bronchodilator Controlled due to misuse potential
Pseudoephedrine HCl Decongestant Regulated as a precursor
1-(1-Benzofuran-2-yl)-N-methylpropan-2-amine HCl Novel psychoactive substance (NPS) DEA-monitored research chemical

Key Observations :

  • Regulatory scrutiny is heightened for chlorinated analogs due to their roles in clandestine drug synthesis .

Analytical Differentiation

Infrared spectroscopy (ATR-FTIR) is a critical tool for distinguishing this compound from ephedrine and pseudoephedrine:

  • C-Cl vs. C-O Stretching : The absence of a ~1033 cm⁻¹ peak (C-O) and presence of 742 cm⁻¹ (C-Cl) confirm chlorination .
  • Database Specificity: Spectral libraries (e.g., KnowItAll) uniquely identify the compound among 280,000 entries using these peaks .

Q & A

Basic: What are the validated synthetic routes and characterization protocols for 1-chloro-N-methyl-1-phenylpropan-2-amine HCl?

Answer:
The compound is typically synthesized via nucleophilic substitution of a chloro-precursor with N-methylamine under reflux conditions. Purification involves recrystallization using ethanol/water mixtures. Characterization requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methyl group at ~2.1 ppm, aromatic protons at 7.2–7.5 ppm) .
  • FTIR : Peaks at 750–800 cm1^{-1} (C-Cl stretch) and 3300 cm1^{-1} (N-H stretch) .
  • HPLC : C18 column with a mobile phase of acetonitrile/0.1% TFA to assess purity (>98%) .

Advanced: How can researchers resolve contradictions in reported pharmacological activities (e.g., receptor affinity vs. functional assays)?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Buffer pH or co-solvents (e.g., DMSO >1% may alter receptor binding) .
  • Cell/Tissue Models : In vitro receptor affinity (e.g., σ1 receptor) may not translate to in vivo efficacy due to metabolic instability .
  • Batch Variability : Impurities (e.g., residual solvents) can skew results. Validate batches via LC-MS and repeat assays with freshly prepared solutions .

Basic: What analytical methods are recommended for quantifying impurities in this compound?

Answer:

  • HPLC-DAD : Use a gradient elution (water:acetonitrile 70:30 to 30:70) to separate impurities (e.g., unreacted precursors, chlorinated byproducts) .
  • GC-MS : Detect volatile impurities (e.g., residual ethyl acetate) with a DB-5 column and EI ionization .
  • Elemental Analysis : Confirm stoichiometry (e.g., Cl content via combustion analysis) .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study nucleophilic attack sites (e.g., chloro vs. amine groups) .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
  • Transition State Analysis : Identify energy barriers for SN2 vs. SN1 mechanisms using QM/MM hybrid models .

Basic: What are the critical storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Keep in airtight, light-resistant containers at ≤25°C with desiccant (silica gel) to prevent hydrolysis .
  • Handling : Use inert atmosphere (N2_2) during weighing to avoid moisture absorption .
  • Stability Testing : Monitor degradation via accelerated aging (40°C/75% RH for 4 weeks) and compare HPLC profiles .

Advanced: How do substituent modifications (e.g., halogen position, methyl group) influence biological activity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Chlorine Position : Para-substitution (vs. ortho) enhances σ receptor affinity due to reduced steric hindrance .
    • Methyl Group : N-methylation increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
  • Experimental Validation : Synthesize analogs (e.g., 1-fluoro or 1-bromo derivatives) and compare EC50_{50} values in functional assays .

Advanced: How can researchers address inconsistencies in spectral data (e.g., NMR shifts) across studies?

Answer:

  • Deuterated Solvent Effects : Confirm solvent references (e.g., CDCl3_3 vs. DMSO-d6_6) shift aromatic protons by 0.2–0.5 ppm .
  • Impurity Peaks : Assign minor peaks via 2D NMR (COSY, HSQC) to rule out diastereomers or degradation products .
  • Cross-Lab Validation : Share raw spectral data via repositories (e.g., PubChem) for peer verification .

Basic: What experimental design strategies optimize synthesis yield and purity?

Answer:

  • Design of Experiments (DoE) : Use a 3-factor (temperature, solvent ratio, reaction time) Box-Behnken design to maximize yield .
  • Response Surface Methodology : Model interactions between variables (e.g., higher temps reduce reaction time but increase byproducts) .
  • Quality by Design (QbD) : Define critical process parameters (CPPs) and monitor via in-line FTIR for real-time adjustments .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?

Answer:

  • pH-Dependent Degradation :
    • Acidic (pH <3) : Protonation of the amine group reduces nucleophilicity, slowing hydrolysis .
    • Alkaline (pH >9) : Base-catalyzed elimination of HCl forms a reactive imine intermediate .
  • Kinetic Studies : Perform UV-Vis monitoring at 254 nm to track degradation rates across pH 1–13 .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in metabolic pathway tracing?

Answer:

  • Synthesis of Labeled Analogs : Introduce 13^{13}C at the methyl group via 13^{13}C-methyl iodide in the final step .
  • Mass Spectrometry : Use HRMS (Orbitrap) to detect labeled metabolites in liver microsome assays .
  • Imaging : Apply 18^{18}F-labeled derivatives for PET imaging to study biodistribution in rodent models .

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